Chemical structure and molecular weight of 2-(1H-Imidazol-1-yl)aniline HCl
Chemical structure and molecular weight of 2-(1H-Imidazol-1-yl)aniline HCl
An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)aniline Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)aniline hydrochloride (HCl), a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, molecular weight, and other critical physicochemical properties. Furthermore, it outlines a representative synthetic pathway, discusses methods for spectroscopic characterization, and touches upon its potential applications and safe handling procedures. This guide is intended to serve as a foundational resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction
2-(1H-Imidazol-1-yl)aniline belongs to the family of N-aryl-imidazoles, a class of compounds recognized for their broad spectrum of biological activities. The fusion of an aniline moiety with an imidazole ring creates a unique scaffold that is a cornerstone in the design of various therapeutic agents. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[1][2] The hydrochloride salt form of 2-(1H-Imidazol-1-yl)aniline is often synthesized to enhance its stability and aqueous solubility, which are critical parameters for both biological testing and formulation development. This document provides an in-depth analysis of its chemical and physical characteristics to support its application in advanced research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its application in any scientific endeavor. This section details the key identifiers and physicochemical data for 2-(1H-Imidazol-1-yl)aniline and its hydrochloride salt.
Chemical Structure and Nomenclature
The structure consists of an imidazole ring linked via a nitrogen atom to the C2 position of an aniline ring. In the hydrochloride salt, the aniline amino group is protonated.
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IUPAC Name: 2-(1H-Imidazol-1-yl)aniline hydrochloride
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Common Synonyms: 2-(1-Imidazolyl)aniline HCl, 2-Imidazol-1-yl-phenylamine HCl
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CAS Number: 1262773-91-0[3]
Below is a 2D representation of the chemical structure of 2-(1H-Imidazol-1-yl)aniline hydrochloride.
Caption: 2D structure of 2-(1H-Imidazol-1-yl)aniline hydrochloride.
Molecular Formula and Weight
The molecular formula and weight are essential for stoichiometric calculations in synthesis and for quantitative analysis.
| Property | 2-(1H-Imidazol-1-yl)aniline (Free Base) | 2-(1H-Imidazol-1-yl)aniline HCl (Salt) | Source |
| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃ | [3][4] |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [3][4] |
| InChI Key | HVECTIQVQPUSEX-UHFFFAOYSA-N | APTDXVXTLJBUFI-UHFFFAOYSA-N | [3][4] |
Synthesis and Purification
The synthesis of N-aryl-imidazoles like 2-(1H-Imidazol-1-yl)aniline can be achieved through several established methods in organic chemistry. A common and effective approach is the Ullmann condensation or a related copper-catalyzed N-arylation reaction.
Rationale for Synthetic Approach
The Ullmann condensation is a reliable method for forming carbon-nitrogen bonds between an aryl halide and a nitrogen-containing heterocycle. This choice is based on the commercial availability of starting materials (e.g., 2-fluoroaniline or 2-chloroaniline and imidazole) and the generally good yields achievable under optimized conditions. The use of a copper catalyst is critical as it facilitates the coupling reaction, which would otherwise require harsh conditions with low efficiency.
Experimental Protocol: Synthesis of 2-(1H-Imidazol-1-yl)aniline
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.2 equivalents), 2-fluoroaniline (1.0 equivalent), and potassium carbonate (K₂CO₃) as a base (2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
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Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI) (e.g., 10 mol%) to the mixture.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other reagents.
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Heating: Heat the reaction mixture to a temperature between 120-140°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure free base, 2-(1H-Imidazol-1-yl)aniline.
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Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. The following spectroscopic techniques are essential for the unambiguous identification and purity assessment of 2-(1H-Imidazol-1-yl)aniline HCl.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the protons on the aniline and imidazole rings. The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The N-H protons of the protonated amine (NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift. The three distinct protons on the imidazole ring will also have characteristic shifts.
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¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule's core structure. The chemical shifts will differentiate between the carbons of the aniline and imidazole rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For the free base, the mass spectrum should show a molecular ion peak (M⁺) at m/z 159.19.[8] For the HCl salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 160.19.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the NH₃⁺ group.
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C-H stretching (aromatic): Signals typically above 3000 cm⁻¹.
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C=C and C=N stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and imidazole rings.
Applications and Biological Significance
Derivatives of aminophenylimidazole are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with various biological targets.[9]
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Kinase Inhibitors: Many N-aryl-imidazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.
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Antimicrobial Agents: The imidazole moiety is present in numerous antifungal drugs (e.g., ketoconazole), and derivatives of this class are often screened for antimicrobial activity.[10]
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Anti-proliferative Agents: Studies have shown that some benzimidazole derivatives, a related class of compounds, exhibit potent antiproliferative activity against various cancer cell lines.[9][11]
The compound 2-(1H-Imidazol-1-yl)aniline HCl serves as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery campaigns.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(1H-Imidazol-1-yl)aniline and its hydrochloride salt.
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Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and skin irritation.[4]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is often at 2-8°C.[8]
Conclusion
2-(1H-Imidazol-1-yl)aniline hydrochloride is a well-defined chemical entity with significant potential as a scaffold and intermediate in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, properties, a viable synthetic route, and methods for its characterization. The information presented herein serves as a robust technical foundation for researchers and scientists working with this compound, enabling its effective and safe use in further scientific exploration and innovation.
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